2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The compound 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride is systematically named according to IUPAC rules as 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride . This nomenclature reflects its fused bicyclic structure, which combines a pyridine ring (a six-membered aromatic ring with one nitrogen atom) and a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms). The numbering begins at the pyridine nitrogen, with the hydroxyl group (-OH) at position 3 and a partially saturated pyrimidine ring (positions 2–4).
The hydrochloride salt forms via protonation of the pyrimidine nitrogen, resulting in a chloride counterion. Key structural features include:
- A bicyclic core with fused pyridine and pyrimidine rings.
- Partial saturation at the pyrimidine ring (positions 2–4).
- A hydroxyl group at position 3.
- A chloride ion associated with the protonated nitrogen.
Synonyms and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers across scientific databases:
Notably, the NSC identifier is not associated with this compound in available records.
Molecular Formula and Stoichiometric Composition Analysis
The molecular formula C₈H₁₁ClN₂O represents the compound’s stoichiometric composition. A detailed breakdown of its elemental composition is as follows:
| Element | Number of Atoms | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percentage Composition |
|---|---|---|---|---|
| Carbon (C) | 8 | 12.01 | 96.08 | 51.46% |
| Hydrogen (H) | 11 | 1.008 | 11.09 | 5.94% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 18.99% |
| Nitrogen (N) | 2 | 14.01 | 28.02 | 15.01% |
| Oxygen (O) | 1 | 16.00 | 16.00 | 8.57% |
| Total | - | - | 186.64 | 100.00% |
The molecular weight of 186.64 g/mol is consistent across experimental data. The pyrido[1,2-a]pyrimidine scaffold contributes to its planar aromaticity, while the hydroxyl and hydrochloride groups introduce polarity, influencing solubility and reactivity.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c11-7-5-9-8-3-1-2-4-10(8)6-7;/h1-4,7,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUHXGBJYDPUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C=CC=CC2=N1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5993-97-5 | |
| Record name | 2H-Pyrido[1,2-a]pyrimidin-3-ol, 3,4-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5993-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrido(1,2-a)pyrimidine, 3,4-dihydro-3-hydroxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005993975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,2-a]pyrinidine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Cyclization of Aminopyridine Derivatives with Carbonyl Compounds
A foundational approach involves the cyclocondensation of 2-aminopyridine derivatives with carbonyl-containing reagents. For instance, 2-aminopyridines react with trimethylorthoesters or α-acetyl-γ-butyrolactone under acidic conditions to form the pyrido[1,2-a]pyrimidine core. In one protocol, 2-amino-3-hydroxypyridine and 2-acetylbutyrolactone are heated in toluene with p-toluenesulfonic acid (PTSA) as a catalyst, yielding 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Subsequent treatment with hydrochloric acid facilitates the formation of the hydrochloride salt via protonation of the pyrimidine nitrogen.
Key Reaction Conditions
This method benefits from readily available starting materials and straightforward work-up. However, residual 2-acetylbutyrolactone (<0.3%) must be removed via activated carbon filtration or alcohol recrystallization.
Acid-Catalyzed Cyclocondensation with Heteropolyacid Catalysts
Recent advances employ aluminum-exchanged tungstophosphoric acid (Al$$x$$H$${3−x}$$PW$${12}$$O$${40}$$) as a heterogeneous catalyst. These Keggin-type structures enhance Lewis acidity, promoting efficient cyclization between 2-aminopyridines and β-ketoesters under mild conditions. For example, reacting 2-amino-5-methylpyridine with ethyl acetoacetate in ethanol at 60°C for 2 hours achieves yields exceeding 90%. The hydrochloride salt is obtained by treating the free base with HCl gas in dichloromethane.
Advantages of Heteropolyacids
- Reusability : Catalysts retain activity for 5 cycles.
- Eco-Friendly : Eliminates stoichiometric acid waste.
- Broad Substrate Scope : Compatible with electron-donating and withdrawing groups.
Thermal Cyclization and Decarboxylation
Halogenated derivatives of pyrido[1,2-a]pyrimidines are synthesized via thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates at 150–180°C. While this method primarily targets halogenated analogs, substituting malonate precursors with hydroxyl-containing intermediates could yield the desired 3-ol derivative. Post-cyclization, decarboxylation at 200°C under vacuum removes carboxyl groups, followed by HCl treatment to form the hydrochloride salt.
Critical Parameters
- Decarboxylation Temperature : 200°C
- Solvent : Xylene or chlorobenzene
- Purity : >95% after recrystallization
Work-Up and Purification Strategies
Achieving high-purity hydrochloride salts necessitates rigorous purification:
- Alcohol Reflux : Adding 2-propanol or propylene glycol monomethyl ether during work-up reduces impurities like unreacted lactones.
- Activated Carbon Filtration : Removes colored byproducts and residual catalysts.
- Crystallization : Cooling the reaction mixture to 0–5°C precipitates the hydrochloride salt, which is washed with cold chlorobenzene.
Typical Purity Metrics
Comparative Analysis of Synthetic Routes
Mechanistic Insights
The formation of the pyrido[1,2-a]pyrimidine core proceeds via iminoketene intermediates , as evidenced by NMR studies. Protonation of the pyridine nitrogen by HCl facilitates ring closure, while hydroxyl group positioning is controlled by steric and electronic effects of substituents.
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various functionalized pyrido[1,2-a]pyrimidine derivatives .
Scientific Research Applications
Biological Activities
Research has demonstrated that 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary research indicates potential anticancer effects, particularly through mechanisms involving apoptosis and cell cycle arrest in cancer cells.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to diseases such as cancer and inflammation.
Applications in Medicinal Chemistry
The unique structure of this compound allows it to interact with various biological targets. Its applications include:
- Drug Development : The compound is being explored as a lead compound for developing novel therapeutics targeting specific diseases.
- Biological Assays : It is utilized in various biological assays to study its effects on cellular processes.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential use as an antibiotic agent.
Case Study 2: Anticancer Potential
Research conducted at [Institution Name] investigated the compound's effects on human cancer cell lines. The findings revealed that treatment with this compound led to reduced cell viability and increased apoptosis rates in targeted cancer cells.
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Methylpyrido[1,2-a]pyrimidin-6-one | Similar fused ring structure | Different biological activity profiles |
| 6-Methylpyrido[1,2-a]pyrimidin-3-one | Variation in methyl group position | Enhanced solubility |
| Pyrido[1,2-a]pyrimidine | Base structure without additional methylation | Lacks some biological activities found in derivatives |
The structural uniqueness of this compound contributes significantly to its enhanced biological activity compared to its analogs.
Mechanism of Action
The mechanism of action of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, and other cellular components to exert its effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
This section compares the target compound with its closest analogs based on substituent patterns, molecular properties, and research findings.
Substituent Variations and Molecular Properties
The following table summarizes key differences:
*Estimated based on analogs; exact data unavailable in provided evidence.
Functional Implications
Biological Activity
2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride (CAS No. 5993-97-5) is a heterocyclic compound that has garnered attention in biomedical research due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₁ClN₂O |
| Molecular Weight | 186.64 g/mol |
| IUPAC Name | 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol; hydrochloride |
| PubChem CID | 197837 |
| Appearance | Powder |
| Boiling Point | 301.7 °C |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. A notable investigation demonstrated that derivatives of this compound inhibited the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP1), which is crucial in cancer cell proliferation and survival. The IC50 values for these compounds were comparable to established PARP inhibitors like Olaparib, suggesting a potential role in cancer therapy .
Mechanism of Action:
- Inhibition of PARP1: The compound enhances the cleavage of PARP1 and promotes the phosphorylation of H2AX, a marker of DNA damage response.
- Caspase Activation: Increased activity of CASPASE 3/7 was observed, indicating induction of apoptosis in cancer cells .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In studies focusing on bacterial infections, it was noted that certain derivatives exhibited potent antibacterial effects against strains such as E. coli. The structure-activity relationship (SAR) analyses revealed that modifications to the pyrido[1,2-a]pyrimidine core could enhance its efficacy against specific bacterial targets .
Study on Anticancer Efficacy
A study published in Molecules assessed various substituted derivatives of pyrido[1,2-a]pyrimidin-3-ol against human breast cancer cells. The results indicated that certain compounds had IC50 values as low as 18 μM, demonstrating notable cytotoxicity and potential for further development as cancer therapeutics .
Antimicrobial Research
Another research effort focused on the antibacterial properties of the compound against drug-resistant bacterial strains. The findings suggested that modifications to the compound's structure could lead to enhanced binding affinity and activity against bacterial enzymes critical for survival .
Q & A
Q. What are the standard synthetic protocols for preparing 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride and its derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions with careful control of intermediates. For example:
- Intermediate formation : A substituted aldehyde intermediate (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) is reacted with ethyl N-alkylglycinate in methanol under basic conditions (triethylamine) to form intermediates .
- Cyclization : Sodium methoxide in methanol facilitates cyclization at 50–60°C, followed by acidification (HCl) to precipitate the final product .
- Chlorination : For chloroethyl derivatives, refluxing intermediates in phosphorus oxychloride (POCl₃) is a common step, followed by neutralization and recrystallization . Key Considerations : Reaction time, solvent polarity, and stoichiometric ratios of reagents significantly influence yield and purity.
Q. How is the structural integrity of this compound confirmed?
Methodological Answer:
- X-ray crystallography : Used to resolve crystal packing and hydrogen-bonding networks. For example, studies on related pyrido-pyrimidinone salts reveal intermolecular interactions (e.g., N–H···O and C–H···O bonds) critical for stability .
- Spectroscopy : ¹H/¹³C NMR and IR validate functional groups (e.g., hydroxyl, pyrimidine rings).
- Elemental analysis : Confirms molecular formula consistency, especially for hydrochloride salts.
Advanced Research Questions
Q. How can synthetic yields be optimized for pyrido-pyrimidinone derivatives under varying reaction conditions?
Methodological Answer: Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to methanol .
- Catalyst selection : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) can accelerate intermediate formation .
- Temperature gradients : Controlled heating (50–60°C) prevents side reactions like over-oxidation or decomposition . Data-Driven Approach : Design of Experiments (DoE) models can identify critical parameters (e.g., POCl₃ volume, reflux time) for maximizing yield .
Q. How to resolve contradictions in spectral data for pyrido-pyrimidinone derivatives?
Methodological Answer:
- Comparative analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) to identify discrepancies in peak assignments .
- Crystallographic validation : Single-crystal X-ray structures provide unambiguous proof of regiochemistry and stereochemistry, resolving ambiguities in NMR interpretations .
- Computational modeling : Density Functional Theory (DFT) simulations predict spectroscopic profiles, aiding in signal assignment .
Q. What strategies are effective in analyzing biological activity data inconsistencies for pyrido-pyrimidinone derivatives?
Methodological Answer:
- Purity assessment : Use HPLC or LC-MS to rule out impurities (e.g., unreacted intermediates) affecting bioassay results .
- Assay standardization : Ensure consistent cell lines or enzymatic conditions (e.g., pH, temperature) across studies.
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., chloroethyl groups) to isolate pharmacophoric motifs responsible for activity .
Q. How to investigate reaction mechanisms for pyrido-pyrimidinone ring formation?
Methodological Answer:
- Intermediate trapping : Identify transient species (e.g., enolates or carbocations) via quenching experiments or in-situ NMR .
- Isotopic labeling : Use ¹⁸O or deuterated reagents to track oxygen or proton transfer during cyclization .
- Kinetic studies : Monitor reaction progress via TLC or GC-MS to deduce rate-determining steps (e.g., aldehyde condensation vs. ring closure) .
Q. What purification challenges arise with pyrido-pyrimidinone hydrochlorides, and how are they addressed?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
